5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole
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Overview
Description
5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole typically involves the reaction of 5-methoxyindole with 2-(chloromethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Methoxy-1-(pyridin-2-ylmethyl)indole-3-carboxaldehyde.
Reduction: 5-Methoxy-1-(pyridin-2-ylmethyl)piperidine.
Substitution: 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole.
Scientific Research Applications
5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-(pyridin-2-ylmethyl)isoquinoline: Similar structure but with an isoquinoline ring instead of an indole ring.
5-Methoxy-1-(pyridin-2-ylmethyl)benzimidazole: Contains a benzimidazole ring instead of an indole ring.
Uniqueness
5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole is unique due to its combination of an indole and a pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-methoxy-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C15H14N2O/c1-18-14-5-6-15-12(10-14)7-9-17(15)11-13-4-2-3-8-16-13/h2-10H,11H2,1H3 |
InChI Key |
FOWJLPORZRAMTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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